molecular formula C19H27ClN4O2S2 B2413211 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946244-77-5

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2413211
CAS RN: 946244-77-5
M. Wt: 443.02
InChI Key: FUUGJOYMVLXLOE-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H27ClN4O2S2 and its molecular weight is 443.02. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, including compounds structurally related to 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide, have been studied for their antimicrobial activity. They have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii, although their antifungal potency is limited (Krátký et al., 2012).

Transition Metal Complexes

Research on sulfonamide-derived ligands and their transition metal complexes has revealed that these compounds demonstrate moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. These findings suggest potential applications in combating microbial infections (Chohan & Shad, 2011).

Development of Fluorescent Molecular Probes

Solvatochromic dyes containing dimethylamino groups, similar in structure to 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide, have been synthesized and characterized for their potential use as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, suggesting applications in biological studies and processes (Diwu et al., 1997).

Investigation of Tautomeric Behavior

Studies on the tautomeric forms of sulfonamide derivatives related to 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide have been conducted to understand their molecular conformation. This research is crucial as the tautomeric forms of molecules are directly related to their pharmaceutical and biological activities (Erturk et al., 2016).

Synthesis and Cytotoxicity Studies

Aminomethylselenopheno[3,2-b]thiophene sulfonamides, which are structurally similar to the compound , have been synthesized and their cytotoxicity studied against various cancer cell lines. These compounds offer insights into the development of potential cancer therapeutics (Arsenyan et al., 2016).

properties

IUPAC Name

5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN4O2S2/c1-22(2)16-6-4-15(5-7-16)17(24-12-10-23(3)11-13-24)14-21-28(25,26)19-9-8-18(20)27-19/h4-9,17,21H,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUGJOYMVLXLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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